molecular formula C3H6O B14629913 (E)-1-Propenol CAS No. 57642-95-2

(E)-1-Propenol

Cat. No.: B14629913
CAS No.: 57642-95-2
M. Wt: 58.08 g/mol
InChI Key: DOKHEARVIDLSFF-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-Propenol, also known as trans-1-propenol, is an organic compound with the molecular formula C₃H₆O. It is an unsaturated alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon-carbon double bond. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-1-Propenol can be synthesized through several methods, including:

    Hydroboration-Oxidation of Propyne: This method involves the addition of borane (BH₃) to propyne, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH).

    Reduction of Acrolein: Acrolein can be reduced using catalytic hydrogenation or other reducing agents to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of acrolein. This process is carried out under controlled conditions to ensure the selective formation of the (E)-isomer.

Chemical Reactions Analysis

Types of Reactions: (E)-1-Propenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acrolein or acrylic acid, depending on the reaction conditions.

    Reduction: Reduction of this compound can yield propanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Acrolein, acrylic acid.

    Reduction: Propanol.

    Substitution: Various substituted propenol derivatives.

Scientific Research Applications

(E)-1-Propenol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-Propenol involves its interaction with various molecular targets and pathways. Its reactivity is primarily due to the presence of the hydroxyl group and the carbon-carbon double bond, which can participate in various chemical reactions. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

    (Z)-1-Propenol: The cis-isomer of 1-propenol, which has different physical and chemical properties due to the different spatial arrangement of atoms.

    Propanol: A saturated alcohol with similar reactivity but lacking the carbon-carbon double bond.

    Acrolein: An aldehyde with similar structural features but different reactivity due to the presence of the aldehyde group.

Uniqueness: (E)-1-Propenol is unique due to its specific geometric configuration, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

57642-95-2

Molecular Formula

C3H6O

Molecular Weight

58.08 g/mol

IUPAC Name

(E)-prop-1-en-1-ol

InChI

InChI=1S/C3H6O/c1-2-3-4/h2-4H,1H3/b3-2+

InChI Key

DOKHEARVIDLSFF-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/O

Canonical SMILES

CC=CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.